An In-Depth Technical Guide to the Structure Elucidation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
An In-Depth Technical Guide to the Structure Elucidation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol
Abstract
The 2-azabicyclo[3.1.1]heptane scaffold is a conformationally rigid structural motif increasingly utilized in medicinal chemistry as a bioisostere for various cyclic and aromatic systems.[1][2] Its constrained nature can impart favorable pharmacokinetic properties to drug candidates.[3] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies for the definitive structure elucidation of a key derivative, 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol. Intended for researchers, scientists, and professionals in drug development, this document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each section explains the causality behind experimental choices and provides field-proven protocols to ensure trustworthy and reproducible results.
Introduction: The Significance of the Azabicyclo[3.1.1]heptane Core
The strategic incorporation of rigid bicyclic systems into molecular design is a cornerstone of modern medicinal chemistry. The 2-azabicyclo[3.1.1]heptane framework, a bridged piperidine analog, offers a unique three-dimensional architecture that can enhance binding affinity and selectivity for biological targets while potentially improving metabolic stability and solubility.[4][5] The title compound, with its Boc-protected nitrogen and a primary alcohol at the bridgehead position, serves as a versatile building block for the synthesis of more complex bioactive molecules.[6] Accurate and unambiguous structure elucidation is paramount to understanding its conformational preferences and ensuring the fidelity of subsequent synthetic transformations.
This guide will navigate the multi-technique approach required for the complete structural assignment of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the constitution and configuration of organic molecules in solution.[7] For a molecule with the complexity of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, a suite of one- and two-dimensional NMR experiments is essential.
Foundational 1D NMR: ¹H and ¹³C Spectra
The initial step involves acquiring standard ¹H and ¹³C{¹H} NMR spectra. These experiments provide the fundamental chemical shift and multiplicity data for all proton and carbon environments within the molecule.
Predicted Spectroscopic Data:
The following tables summarize the predicted chemical shifts for 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, based on data from analogous structures found in the literature.[7][8][9]
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3α, H3β | 1.80 - 2.00 | m | |
| H4α, H4β | 1.90 - 2.10 | m | |
| H5 | 2.40 - 2.60 | m | |
| H6α, H6β | 1.70 - 1.90 | m | |
| H7α, H7β | 3.20 - 3.40 | m | |
| CH₂OH | 3.60 - 3.80 | d | ~6.0 |
| OH | Variable | br s | |
| Boc (t-Bu) | 1.45 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 65.0 - 70.0 |
| C3 | 25.0 - 30.0 |
| C4 | 20.0 - 25.0 |
| C5 | 40.0 - 45.0 |
| C6 | 30.0 - 35.0 |
| C7 | 50.0 - 55.0 |
| CH₂OH | 60.0 - 65.0 |
| Boc (C=O) | 154.0 - 156.0 |
| Boc (C(CH₃)₃) | 79.0 - 81.0 |
| Boc (C(CH₃)₃) | 28.0 - 29.0 |
Causality: The chemical shifts are influenced by the rigid bicyclic structure, the electronegativity of the nitrogen and oxygen atoms, and the anisotropic effects of the Boc protecting group. The bridgehead protons and carbons are expected to have distinct chemical shifts due to the strained ring system.
2D NMR for Connectivity and Spatial Relationships
To unambiguously assign the predicted signals and confirm the molecular structure, a series of 2D NMR experiments are required.
Caption: Workflow for NMR-based structure elucidation.
2.2.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] This is crucial for tracing the proton networks within the bicyclic system and the methanol substituent.
2.2.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom it is directly attached to (¹JCH).[11] This allows for the confident assignment of carbon signals based on the already assigned proton signals.
2.2.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (ⁿJCH, where n=2 or 3).[11][12] This is arguably the most critical experiment for confirming the overall carbon skeleton, especially for connecting quaternary carbons (like C1 and the Boc carbonyl) to the rest of the molecule.
2.2.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
These experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding network.[3][13] This is invaluable for determining the relative stereochemistry and preferred conformation of the bicyclic system. For instance, NOE correlations between the CH₂OH protons and specific protons on the bicyclic frame can confirm the orientation of the methanol substituent.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Filter the solution into a 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient signal-to-noise.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum to distinguish CH/CH₃ from CH₂ signals.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.
-
NOESY/ROESY: Acquire a phase-sensitive NOESY (for small molecules) or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms for NOESY).
-
-
Data Processing and Analysis: Process all spectra using appropriate window functions and referencing. Analyze the cross-peaks in the 2D spectra to build up the molecular structure piece by piece, starting with the most downfield or distinct signals.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.
Expected Fragmentation Pattern
For 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule [M+H]⁺. Electron ionization (EI) would induce more extensive fragmentation.
Table 3: Predicted Key Mass Fragments
| m/z | Fragment | Interpretation |
| 229 | [M+H]⁺ | Molecular ion peak |
| 173 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 129 | [M+H - Boc]⁺ | Loss of the entire Boc group |
| 112 | [C₇H₁₂NO]⁺ | Further fragmentation of the bicyclic core |
Causality: The Boc protecting group is known to be labile under MS conditions, readily losing isobutylene (56 Da) or the entire Boc group (100 Da).[14] Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines.[15] The amino alcohol moiety may also undergo specific fragmentation pathways.[16]
Caption: Predicted major fragmentation pathway.
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Tandem MS (MS/MS) Acquisition (Optional):
-
Select the [M+H]⁺ ion (m/z 229) as the precursor ion.
-
Induce fragmentation using collision-induced dissociation (CID) and acquire the product ion spectrum to confirm the fragmentation pathways.
-
Single Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR provides the structure in solution, single crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and the absolute configuration if a chiral resolution has been performed.[17][18]
The Crystallographic Workflow
The process involves growing a high-quality single crystal, diffracting X-rays off the crystal lattice, and then computationally solving the phase problem to generate an electron density map from which the atomic positions can be determined.
Caption: The single crystal X-ray crystallography workflow.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone).
-
Slowly introduce a less polar "anti-solvent" (e.g., hexanes, heptane) until the solution is slightly turbid.
-
Allow the sealed vial to stand undisturbed for several days to weeks. Slow evaporation of the solvent mixture can also be an effective method.[17]
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.[19]
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a reflection file.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.
-
Conclusion: A Synergistic Approach to Certainty
The definitive structure elucidation of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol relies on a synergistic and self-validating approach. 1D and 2D NMR techniques establish the covalent framework and conformational preferences in solution. Mass spectrometry confirms the molecular formula and provides corroborating structural evidence through predictable fragmentation. Finally, single crystal X-ray crystallography offers the ultimate proof of structure in the solid state. By integrating the data from these orthogonal techniques, researchers can have the utmost confidence in the structure of this valuable synthetic building block, paving the way for its successful application in drug discovery and development.
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